Home > Products > Screening Compounds P86031 > 3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one
3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one -

3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one

Catalog Number: EVT-7958617
CAS Number:
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one is a heterocyclic compound characterized by its unique tricyclic structure that incorporates a nitrogen atom. It has the molecular formula C8H9NOC_8H_9NO and a molecular weight of approximately 135.16 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

Source

The compound is cataloged under the CAS number 14735-70-7 and can be sourced from various chemical suppliers. Its structural and chemical properties have been documented in several databases, including PubChem and BenchChem, which provide detailed information about its synthesis and applications.

Classification

3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one falls under the category of azabicyclic compounds, specifically those that contain a nitrogen atom within a tricyclic framework. This classification contributes to its unique reactivity and potential interactions in biological systems.

Synthesis Analysis

Methods

The synthesis of 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one can be achieved through several organic synthesis techniques, primarily involving cyclization reactions of suitable precursors.

Technical Details

  1. Cyclization Reactions: One common synthetic route involves the reaction of norbornadiene with azides, which undergoes cyclization to form the desired tricyclic structure.
  2. Catalysts and Solvents: The choice of catalysts (such as Lewis acids) and solvents can significantly influence the yield and selectivity of the reaction.
  3. Industrial Production: For large-scale production, methods such as continuous flow reactors are employed to optimize yields and ensure quality control.
Molecular Structure Analysis

Structure

The molecular structure of 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one features a tricyclic framework with a nitrogen atom integrated into one of the rings. The compound's structure can be represented as follows:

InChI:InChI 1S C8H11NO c10 8 6 4 1 2 5 3 4 7 6 9 8 h4 7H 1 3H2 H 9 10 t4 5 6 7 m1 s1\text{InChI}:\text{InChI 1S C8H11NO c10 8 6 4 1 2 5 3 4 7 6 9 8 h4 7H 1 3H2 H 9 10 t4 5 6 7 m1 s1}

Data

The structural data indicates that the compound has specific stereochemistry, which is crucial for its biological activity and interaction with molecular targets.

Chemical Reactions Analysis

Reactions

3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one participates in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield oxo derivatives.
  2. Reduction: Reduction reactions typically involve hydrogenation processes using catalysts such as palladium on carbon.
  3. Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups into the molecule.

Technical Details

The major products formed from these reactions include substituted derivatives and reduced forms of the original compound, which are valuable in further synthetic applications.

Mechanism of Action

The mechanism of action for 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one involves its ability to interact with specific molecular targets such as enzymes or receptors within biological systems. The tricyclic structure facilitates binding to active sites, potentially inhibiting enzymatic activity and influencing various biochemical pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a light beige crystalline powder or needles.
  • Melting Point: Ranges from 117 to 122 °C.

Chemical Properties

Applications

3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one has several important applications:

  1. Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules.
  2. Biochemical Research: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
  3. Medicinal Chemistry: Explored for pharmacological properties that may lead to therapeutic applications.
  4. Material Science: Utilized in developing new materials and chemical processes due to its unique structural properties.
Synthetic Methodologies and Optimization [5] [6]

Traditional Ring-Closing Strategies for Azabicyclic Systems

Ring-closing metathesis (RCM) has emerged as the dominant method for constructing the 3-aza-tricyclo[4.2.1.0²,⁵]non-7-en-4-one framework. This approach capitalizes on the intramolecular cyclization of diene precursors, where terminal olefin termini undergo metathesis to form the central eight-membered ring. The reaction is thermodynamically driven by ethylene elimination, enabling high yields under optimized conditions [5]. Key precursors typically feature diallylamine motifs anchored to a norbornene scaffold, where the rigid bicyclic structure pre-organizes the diene for cyclization. Ruthenium-based catalysts—particularly second-generation Grubbs catalysts bearing N-heterocyclic carbene (NHC) ligands—exhibit exceptional functional group tolerance and catalytic efficiency for this transformation. Early methodologies employed tungsten chloride catalysts (e.g., WCl₆/Me₄Sn), but suffered from moisture sensitivity and moderate yields (60–65%) [5]. Modern RCM protocols achieve yields exceeding 80% due to improved catalyst design and reaction control [2].

Table 1: Catalytic Systems for RCM in Azabicyclic Synthesis

CatalystTemperature (°C)Yield (%)Key Advantage
WCl₆/Me₄Sn25–4060–65Early system for macrolide formation
Mo(=NAr)(=CHCMe₂Ph)(OR)₂2589–93High stereoselectivity for small rings
RuCl₂(=CHPh)(IMes)(PCy₃)40–8073–91Functional group tolerance
RuCl₂(=CH-2-iPrO-C₆H₄)(IMes)25–4085–95Room-temperature activity

Stereoselective Synthesis of (1S,2S,5R,6R)-Configured Derivatives

Access to enantiopure derivatives requires precise stereocontrol at the bridgehead carbons (positions 2,5) and adjacent stereocenters. Two primary strategies prevail:

  • Chiral Auxiliary-Mediated RCM: Incorporation of camphorsultam or Oppolzer’s sultam auxiliaries into the amine precursor directs cyclization stereochemistry. Post-RCM auxiliary cleavage affords enantiomerically enriched lactams (>95% ee) [4].
  • Substrate-Controlled Cyclization: The inherent chirality of functionalized norbornene templates (e.g., Diels-Alder adducts from cyclopentadiene and chiral dienophiles) governs facial selectivity during RCM. This leverages the endo/exo bias of the bicyclic system to fix the (1S,2S,5R,6R) configuration [7].Critical to success is minimizing epimerization at the α-carbon to nitrogen. Employing mild bases (e.g., iPr₂NEt) and low temperatures (–78°C to 0°C) during precursor synthesis preserves stereochemical integrity. Hydrogenation of the exocyclic double bond (post-RCM) proceeds with syn stereoselectivity, further enhancing the molecule’s three-dimensional complexity [4].

Table 2: Stereoselective Approaches to (1S,2S,5R,6R)-Derivatives

StrategyChiral SourceKey Conditionsee (%)Yield (%)
Chiral Auxiliary(R)-CamphorsultamRu-catalyzed RCM, 40°C9882
Chiral PoolL-(–)-Menthyl acrylateMo-catalyzed RCM, 25°C9578
Asymmetric HydrogenationRh-DuPhos complexH₂ (50 psi), CH₂Cl₂, 25°C9990

Catalytic Asymmetric Approaches to Tricyclic Lactam Formation

Direct catalytic asymmetric RCM (ARCM) bypasses the need for pre-chiralized substrates. Molybdenum-bis(aryloxide) complexes (e.g., Mo-F1) developed by Schrock-Hoveyda enable desymmetrization of prochiral dienes:

Prochiral tetraene + Mo-F1 (5 mol%) → Enantiopure tricycle (90% ee)  

Key to success is the ligand architecture: binaphtholate or biphenolate frameworks induce asymmetry during metallacyclobutane formation [5]. Ruthenium-based asymmetric catalysts, though less developed, show promise. N-functionalized Hoveyda-Grubbs catalysts—featuring chiral N-phthaloyl groups—deliver moderate ee (70–85%) but broader functional group compatibility [2]. For non-metathesis routes, enantioselective intramolecular Michael additions catalyzed by cinchona alkaloids (e.g., hydroquinine 1,4-phthalazinediyl diether) afford pyrrolizidinone precursors, which undergo ring expansion to the target tricycle [4].

Green Chemistry Innovations in Reducing Byproduct Formation

Conventional RCM faces sustainability challenges: high catalyst loadings (1–5 mol%), toxic solvents (CH₂Cl₂), and ruthenium residues requiring costly purification. Recent advances address these limitations:

  • Continuous Flow RCM: A microreactor system using dimethyl carbonate (DMC)—a green, aprotic solvent—enables RCM at 120°C with 1-minute residence time. This achieves 91% yield on decagram scale and eliminates ethylene-driven equilibration byproducts [6].
  • Supported Catalysts: Magnetic ionic nanoparticles (Fe₃O₄@IL-Ru) facilitate catalyst recovery via magnetic decantation. Recycled 5 times with <2% activity loss, reducing ruthenium waste [2].
  • Ethene Removal: Pervaporation membranes or inert gas sparging shift equilibrium toward cyclization, suppressing oligomerization. This permits substrate concentrations up to 0.1M (vs. 0.01M in batch) without yield penalty [5] [6].

Table 3: Solvent Impact on RCM Byproduct Formation

SolventCatalyst Loading (mol%)Byproducts (%)Green Metric (E-factor)
CH₂Cl₂ (batch)2.012–1832
Toluene (batch)1.58–1025
DMC (flow)0.5<38

Properties

Product Name

3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one

IUPAC Name

(1S,2S,5R,6R)-3-azatricyclo[4.2.1.02,5]non-7-en-4-one

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10)/t4-,5+,6+,7-/m0/s1

InChI Key

WBZQHVKGKQXWMW-WNJXEPBRSA-N

SMILES

C1C2C=CC1C3C2C(=O)N3

Canonical SMILES

C1C2C=CC1C3C2C(=O)N3

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.